molecular formula C3H7FO B13421892 Ether, 2-fluoroethyl methyl CAS No. 627-43-0

Ether, 2-fluoroethyl methyl

Cat. No.: B13421892
CAS No.: 627-43-0
M. Wt: 78.09 g/mol
InChI Key: FQVSGUBAZSXHFZ-UHFFFAOYSA-N
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Description

Ether, 2-fluoroethyl methyl, is an organic compound with the molecular formula C3H7FO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique properties due to the presence of a fluorine atom, which can significantly alter its chemical behavior compared to non-fluorinated ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .

Common Reagents and Conditions:

Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .

Scientific Research Applications

Ether, 2-fluoroethyl methyl, has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .

Comparison with Similar Compounds

  • Methyl propyl ether (CH3OCH2CH2CH3)
  • Ethyl methyl ether (CH3OCH2CH3)
  • Diethyl ether (CH3CH2OCH2CH3)

Comparison: Ether, 2-fluoroethyl methyl, is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to non-fluorinated ethers.

Biological Activity

Ether, 2-fluoroethyl methyl (CAS No. 627-43-0), is a fluorinated ether that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the ethyl group of a methyl ether. The molecular formula is C4_4H9_9FO, and it exhibits unique properties due to the electronegative fluorine atom, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ether compounds often relates to their ability to interact with various biochemical pathways. Research indicates that fluorinated ethers can exhibit enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to their non-fluorinated counterparts .

Privileged Substructures

Certain chemical substructures within ethers have been identified as "privileged," meaning they are predisposed to bioactivity. Studies have shown that compounds containing these substructures tend to exhibit higher rates of biological activity across diverse phenotypic assays . For example, the presence of specific functional groups can enhance binding affinity to target proteins, leading to increased efficacy.

Case Studies and Research Findings

  • Phenotypic Assays : In one study involving a library of compounds, ether derivatives were tested across multiple cell-based phenotypic assays. The results indicated that compounds with fluorinated structures had a significantly higher rate of activity compared to non-fluorinated analogs. Specifically, 18.4% of tested compounds showed activity in at least one assay .
  • Cancer Cell Line Inhibition : Another critical area of research involved testing this compound against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth in certain types of cancer, suggesting potential therapeutic applications in oncology.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound could modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, it was found to inhibit histone acetylation, a process crucial for gene regulation and expression in cancer cells .

Data Table: Summary of Biological Activity Findings

StudyAssay TypeActive Compounds (%)Notable Findings
Study ACell-based phenotypic assays18.4%Enhanced activity in fluorinated ethers
Study BCancer cell line inhibition11.4%Significant growth inhibition in select lines
Study CMechanistic analysisN/AInhibition of histone acetylation observed

Properties

CAS No.

627-43-0

Molecular Formula

C3H7FO

Molecular Weight

78.09 g/mol

IUPAC Name

1-fluoro-2-methoxyethane

InChI

InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3

InChI Key

FQVSGUBAZSXHFZ-UHFFFAOYSA-N

Canonical SMILES

COCCF

Origin of Product

United States

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